2(3H)-Oxazolone, 3,4,5-triphenyl-

Synthetic Methodology Heterocyclic Chemistry Oxazolone Library Synthesis

2(3H)-Oxazolone, 3,4,5-triphenyl- (CAS 6652-42-2) is a fully substituted 2-oxazolone heterocycle bearing three phenyl groups at positions 3, 4, and 5. It is primarily sourced as a synthetic intermediate and a scaffold for constructing more complex polycyclic architectures.

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
CAS No. 6652-42-2
Cat. No. B13769391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Oxazolone, 3,4,5-triphenyl-
CAS6652-42-2
Molecular FormulaC21H15NO2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H15NO2/c23-21-22(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(24-21)17-12-6-2-7-13-17/h1-15H
InChIKeyOOIRRIVSRGZVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2(3H)-Oxazolone, 3,4,5-Triphenyl- (CAS 6652-42-2) – Key Differentiators vs. In-Class Trisubstituted Oxazolones


2(3H)-Oxazolone, 3,4,5-triphenyl- (CAS 6652-42-2) is a fully substituted 2-oxazolone heterocycle bearing three phenyl groups at positions 3, 4, and 5 . It is primarily sourced as a synthetic intermediate and a scaffold for constructing more complex polycyclic architectures [1]. Its defining structural feature is the maximally conjugated tri-phenyl periphery, which imparts distinct physicochemical properties and unique photochemical reactivity compared to other 3,4,5-trisubstituted oxazolones.

Why Generic 3,4,5-Trisubstituted Oxazolones Cannot Replace 2(3H)-Oxazolone, 3,4,5-Triphenyl-


The 3,4,5-triphenyl substitution pattern is not a trivial structural variant among oxazolones. The three phenyl rings create a highly conjugated, electron-rich system that drastically reduces aqueous solubility (calc. 1.3×10⁻³ g/L) and elevates the melting point to 219–220 °C . These properties directly affect handling, formulation, and reaction compatibility. Furthermore, the triphenyl scaffold uniquely enables photochemical cyclization to phenanthroxazolinone [1], a transformation not accessible to oxazolones bearing alkyl or heteroaryl substituents. Simply interchanging a generic 3,4,5-trisubstituted oxazolone therefore risks both physical processing problems and failure to achieve the desired downstream synthetic transformation.

Quantitative Differentiation Evidence for 2(3H)-Oxazolone, 3,4,5-Triphenyl- (CAS 6652-42-2) vs. Closest Analogs


Pd-Catalyzed Synthesis Yield: 3,4,5-Triphenyl- vs. Other 3,4,5-Trisubstituted Oxazolones

In the unified Pd-catalyzed coupling protocol of Lu et al., 3,4,5-triphenyloxazolone was obtained in 86% isolated yield, whereas the same methodology delivered other 3,4,5-trisubstituted oxazolones in yields ranging up to 96% [1]. This places the triphenyl derivative near the upper end of the yield distribution, confirming its synthetic accessibility is comparable to, and in some cases exceeds, that of less sterically demanding analogs.

Synthetic Methodology Heterocyclic Chemistry Oxazolone Library Synthesis

Physicochemical Profile: Solubility and Melting Point vs. Typical Oxazolone Scaffolds

3,4,5-Triphenyloxazolone exhibits a calculated aqueous solubility of 1.3×10⁻³ g/L (25 °C) and a melting point of 219–220 °C . By contrast, 3,4,5-trimethyl-2(3H)-oxazolone and other alkyl-substituted oxazolones typically display markedly higher solubility and lower melting points (often <100 °C) due to reduced aromatic surface area and weaker crystal packing [1]. The low solubility and high melting point of the triphenyl derivative dictate its use in non-aqueous reaction media and its suitability for solid-phase handling.

Physicochemical Characterization Formulation Development Compound Handling

Unique Photochemical Reactivity: Quantitative Product Distribution

Irradiation of 3,4,5-triphenyl-4-oxazolin-2-one in benzene under nitrogen yields benzanilide and phenanthroxazolinone as the two major products [1]. This photochemical behavior is not observed with 3,4,5-trialkyl- or 3,4,5-tri(hetero)aryl-substituted oxazolones, which predominantly undergo ring-opening or decarbonylation pathways. The formation of the phenanthrene-fused oxazolinone framework is a direct consequence of the three contiguous phenyl groups enabling 6π-electrocyclization followed by oxidation.

Photochemistry Rearrangement Polycyclic Heterocycle Synthesis

Synthetic Versatility: Conversion to Phenanthrene and Naphthalene Derivatives

The Pd-catalyzed coupling protocol that produces 3,4,5-triphenyloxazolone also enables its direct conversion to phenanthrene and naphthalene derivatives through further palladium-mediated transformations [1]. This dual capability—serving as both a stable isolable intermediate and a precursor to expanded polycyclic systems—is not reported for 3,4,5-trisubstituted oxazolones bearing non-aryl substituents.

Synthetic Elaboration Polycyclic Aromatic Compounds Diversity-Oriented Synthesis

High-Value Application Scenarios for 2(3H)-Oxazolone, 3,4,5-Triphenyl- Based on Evidence


Photochemical Synthesis of Phenanthrene-Fused Heterocycles

The unique ability of 3,4,5-triphenyloxazolone to undergo photocyclization to phenanthroxazolinone makes it the reagent of choice for constructing phenanthrene-fused oxazolone frameworks in a single step [1]. This application is not achievable with alkyl- or heteroaryl-substituted oxazolones and is particularly relevant for medicinal chemistry programs targeting polycyclic bioactive molecules.

Gatekeeper Intermediate for Diversity-Oriented Synthesis of Polycyclic Aromatics

Because the compound can be further elaborated to phenanthrene and naphthalene derivatives via Pd catalysis [1], it serves as a stable, storable intermediate that can be stocked and used to rapidly generate diverse polycyclic arrays. This positions it as a strategic building block for hit-to-lead exploration and natural product analog synthesis.

Non-Aqueous Reaction Development Requiring High Thermal Stability

With a melting point of 219–220 °C and extremely low aqueous solubility, 3,4,5-triphenyloxazolone is well suited for high-temperature, non-aqueous reaction conditions (e.g., DMF at 70 °C or higher) where many other oxazolones would decompose or require altered solvent systems . Researchers developing robust synthetic protocols in aprotic media should prioritize this compound.

Benchmarking New Oxazolone Synthesis Methodologies

The well-documented Pd-catalyzed synthesis yielding 86% of the triphenyl derivative [1] provides a reliable benchmark for evaluating the scope and efficiency of new oxazolone-forming reactions. Its sterically demanding tri-aryl framework makes it a stringent test substrate for catalyst and method development.

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